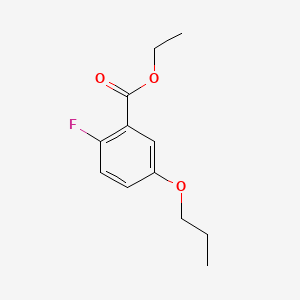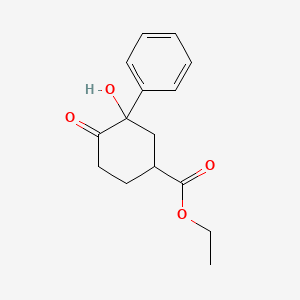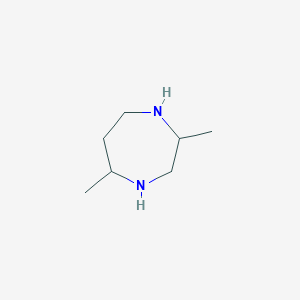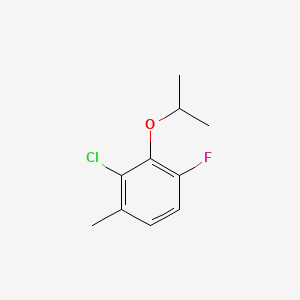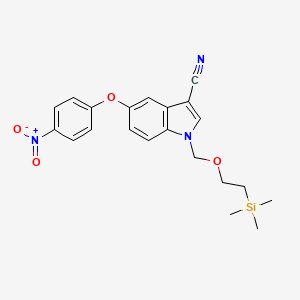
2-(Tert-butoxymethyl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of a tert-butoxymethyl group attached to the benzene ring, along with a nitro group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxymethyl)-4-nitroaniline typically involves the nitration of 2-(tert-butoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the aniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxymethyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(Tert-butoxymethyl)-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
2-(Tert-butoxymethyl)-4-nitroaniline has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Studied for its interactions with biological systems, including its potential as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxymethyl)-4-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the aniline moiety acts as a nucleophile, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxymethyl)aniline: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitroaniline: Lacks the tert-butoxymethyl group, affecting its solubility and reactivity.
2-(Tert-butoxymethyl)-4-phenylenediamine: A reduced form of 2-(Tert-butoxymethyl)-4-nitroaniline with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butoxymethyl and nitro groups, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-7-8-6-9(13(14)15)4-5-10(8)12/h4-6H,7,12H2,1-3H3 |
InChI Key |
PVAFAGSCABFHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
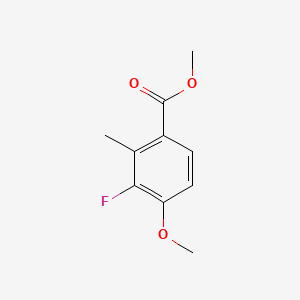

![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
